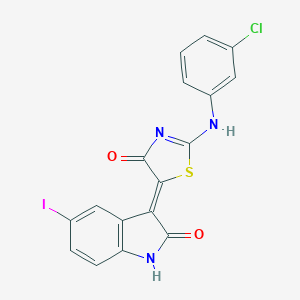![molecular formula C22H22N4O5S B308530 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308530.png)
1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzoxazepine derivatives and has shown potential for various applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been reported to inhibit the proliferation of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2013). It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Li et al., 2015).
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins (Zhang et al., 2013). It has also been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines (Li et al., 2015).
实验室实验的优点和局限性
One advantage of using 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential as an anti-tumor agent. It has been shown to exhibit anti-tumor activity against human hepatocellular carcinoma cells (Zhang et al., 2013). However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to investigate its potential as an anti-inflammatory and neuroprotective agent. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method and improve the compound's solubility and bioavailability for in vivo studies.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for drug development.
合成方法
The synthesis of 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction of 3-(methylsulfanyl)aniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with triethylorthoformate and ammonium acetate to form the final compound. This synthesis method has been reported in a research article by Zhang et al. (2013).
科学研究应用
1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown potential for various scientific research applications. It has been reported to exhibit anti-tumor activity against human hepatocellular carcinoma cells (Zhang et al., 2013). It has also been studied for its potential as an anti-inflammatory agent (Li et al., 2015) and as a neuroprotective agent (Li et al., 2016).
属性
分子式 |
C22H22N4O5S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
1-[3-methylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H22N4O5S/c1-12(27)26-15-9-7-6-8-14(15)18-20(23-22(32-5)25-24-18)31-21(26)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11,21H,1-5H3 |
InChI 键 |
NWBGRLRWXHKRBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B308448.png)
![10-Bromo-6-{5-nitro-2-furyl}-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308449.png)
![10-Bromo-6-[2-(2-furyl)vinyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308450.png)
![5-fluoro-3'-(hexylsulfanyl)-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308451.png)
![6-(2,6-Dichlorophenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308454.png)
![6-(4-Tert-butylphenyl)-3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308456.png)
![4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate](/img/structure/B308457.png)
![10-Bromo-6-(4-methyl-3-cyclohexen-1-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308459.png)
![3-(Hexylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308460.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)

![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308468.png)
![2-[10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenylhexylether](/img/structure/B308469.png)